molecular formula C15H22Cl2N2O3 B4223286 2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B4223286
M. Wt: 349.2 g/mol
InChI Key: KOBZYMUFBMRJHB-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes a chloro-substituted aromatic ring, a cyclopentylamino group, and a methoxyphenoxy moiety. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the aromatic core: The aromatic core is synthesized through a series of electrophilic aromatic substitution reactions, introducing the chloro and methoxy groups at specific positions on the benzene ring.

    Introduction of the cyclopentylamino group: The cyclopentylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with an intermediate compound.

    Formation of the acetamide moiety: The acetamide group is formed through an acylation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.

    Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing a nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential therapeutic applications.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it demonstrates activity against specific biological targets.

    Industry: The compound can be used in the development of new materials, coatings, or other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride depends on its interaction with specific molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Enzyme inhibition: It may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.

    Interaction with nucleic acids: The compound could interact with DNA or RNA, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-{2-chloro-4-[(methylamino)methyl]-6-methoxyphenoxy}acetamide: Similar structure but with a methylamino group instead of a cyclopentylamino group.

    2-{2-chloro-4-[(phenylamino)methyl]-6-methoxyphenoxy}acetamide: Similar structure but with a phenylamino group instead of a cyclopentylamino group.

Uniqueness

2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is unique due to the presence of the cyclopentylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

2-[2-chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3.ClH/c1-20-13-7-10(8-18-11-4-2-3-5-11)6-12(16)15(13)21-9-14(17)19;/h6-7,11,18H,2-5,8-9H2,1H3,(H2,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBZYMUFBMRJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
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2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride

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